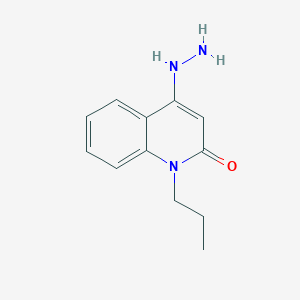

4-Hydrazinyl-1-propylquinolin-2(1H)-one

Description

Properties

CAS No. |

141574-29-0 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

4-hydrazinyl-1-propylquinolin-2-one |

InChI |

InChI=1S/C12H15N3O/c1-2-7-15-11-6-4-3-5-9(11)10(14-13)8-12(15)16/h3-6,8,14H,2,7,13H2,1H3 |

InChI Key |

IWXQQRQXJCBRMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=CC1=O)NN |

Origin of Product |

United States |

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 4-hydrazinyl-1-propylquinolin-2(1H)-one possess significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The specific mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .

Antitumor Properties

The compound has been studied for its antitumor effects, particularly in targeting specific cancer types. For instance, compounds with similar structures have shown effectiveness against leukemia and lymphoma by inhibiting protein arginine methyltransferases (PRMTs), which are crucial in cancer cell proliferation . The potential of this compound to act as a selective PRMT5 inhibitor was suggested, indicating its relevance in cancer therapy.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The process can include hydrazine derivatization and alkylation steps, which are crucial for enhancing the biological activity of the final product .

Derivative Development

The exploration of derivatives has led to the identification of compounds with enhanced pharmacological profiles. For example, modifications to the hydrazinyl group or the quinoline backbone can yield compounds with improved efficacy against specific targets in inflammatory pathways or tumor cells .

Case Study: Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of a series of hydrazinylquinoline derivatives, including this compound. The results demonstrated a dose-dependent reduction in pro-inflammatory cytokines in vitro, supporting its potential use in treating chronic inflammatory diseases.

Case Study: Antitumor Activity

In another investigation, the antitumor efficacy of this compound was assessed in vivo using mouse xenograft models. The results indicated that treatment with this compound led to significant tumor regression compared to control groups, highlighting its therapeutic potential against specific cancers .

Data Tables

Comparison with Similar Compounds

Key Observations :

- Position 1 : Alkyl groups (methyl, propyl) are common, enhancing steric bulk and hydrophobicity. The propyl group in the target compound may improve membrane permeability compared to methyl analogs .

- Position 4 : Hydroxy or hydrazinyl groups dominate. The hydrazinyl group in the target compound could enhance hydrogen-bonding interactions compared to hydroxyl analogs, affecting target binding .

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

¹H NMR Spectroscopy :

Mass Spectrometry :

Physicochemical Properties

| Property | 4-Hydrazinyl-1-propylquinolin-2(1H)-one (Predicted) | 4-Hydroxy-1-methyl-3-(pyrazol-4-ylcarbonyl)quinolin-2(1H)-one (5) | 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one (HR451973) |

|---|---|---|---|

| Molecular Weight | ~261 g/mol | 269.26 g/mol | 265.33 g/mol |

| LogP | ~1.5 (estimated) | 1.06 | 2.1 (predicted) |

| Solubility | Moderate in polar solvents | Low in water, soluble in DMSO | Low in water, soluble in organic solvents |

| Hydrogen-Bond Donors | 2 (hydrazinyl + NH) | 2 (hydroxyl + NH) | 1 (sulfonyl oxygen) |

Key Notes:

- The propyl chain may elevate LogP, favoring lipid bilayer penetration .

Q & A

Basic Research Questions

Q. How is 4-Hydrazinyl-1-propylquinolin-2(1H)-one synthesized and characterized in academic settings?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and quinolinone precursors. For example, analogous compounds like 4-hydroxyquinolin-2(1H)-ones are synthesized by refluxing carboxylic acid derivatives with hydrazine in ethanol under basic conditions (e.g., KOH) . Characterization employs IR spectroscopy (to identify C=O, N-H, and C=N stretches), NMR (to confirm substituent positions and hydrogen bonding), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer : Antimicrobial testing follows the twofold serial dilution technique against Gram-positive/negative bacteria (e.g., B. proteus, P. aeruginosa) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by comparing growth inhibition to controls like streptomycin. Bioactive derivatives often feature halogen substitutions (e.g., fluoro groups) or aromatic amide moieties .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Methodological Answer : AutoDock4 is used for molecular docking to simulate ligand-receptor binding. Flexible sidechain modeling allows assessment of interactions with targets like enzymes or DNA. Density functional theory (DFT) calculations (e.g., B3LYP hybrid functionals) optimize molecular geometry and predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What strategies resolve contradictions in crystallographic data for hydrazinyl-substituted quinolinones?

- Methodological Answer : Graph set analysis (Etter’s formalism) identifies hydrogen-bonding patterns in crystal structures, distinguishing intramolecular vs. intermolecular interactions. Programs like SHELXL refine diffraction data to resolve ambiguities in bond lengths/angles, particularly for hydrazine moieties prone to tautomerism .

Q. How are structure-activity relationships (SARs) analyzed for hydrazinyl-quinolinone derivatives in anticancer research?

- Methodological Answer : SAR studies involve systematic substitution at the quinolinone core (e.g., alkyl, aryl, or heterocyclic groups) followed by in vitro cytotoxicity assays (e.g., MTT on cancer cell lines). Pharmacophore modeling highlights critical features like hydrogen-bond donors (hydrazine) and hydrophobic regions (propyl chain) for target binding .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR/IR spectra (e.g., unexpected peak splitting) are resolved by:

- Variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).

- Deuterium exchange experiments to identify exchangeable protons (e.g., NH or OH groups).

- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What experimental controls are essential in assessing the stability of this compound under physiological conditions?

- Methodological Answer :

- pH stability tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light exposure studies : Assess photostability under UV/visible light using LC-MS to detect photo-degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.